molecular formula C10H14N2OS B10758526 (3S,5E)-3-propyl-3,4-dihydrothieno[2,3-f][1,4]oxazepin-5(2H)-imine

(3S,5E)-3-propyl-3,4-dihydrothieno[2,3-f][1,4]oxazepin-5(2H)-imine

Cat. No.: B10758526
M. Wt: 210.30 g/mol
InChI Key: JIIBOYBTIWHZFJ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthetic routes for (3S,5E)-3-propyl-3,4-dihydrothieno[2,3-f][1,4]oxazepin-5(2H)-imine typically involve the formation of the thieno[2,3-f][1,4]oxazepin ring system followed by the introduction of the propyl group at the 3-position. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(3S,5E)-3-propyl-3,4-dihydrothieno[2,3-f][1,4]oxazepin-5(2H)-imine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications across different fields:

Mechanism of Action

The mechanism of action of (3S,5E)-3-propyl-3,4-dihydrothieno[2,3-f][1,4]oxazepin-5(2H)-imine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(3S,5E)-3-propyl-3,4-dihydrothieno[2,3-f][1,4]oxazepin-5(2H)-imine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring system, which gives it distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

(3S)-3-propyl-2,3-dihydrothieno[2,3-f][1,4]oxazepin-5-amine

InChI

InChI=1S/C10H14N2OS/c1-2-3-7-6-13-8-4-5-14-9(8)10(11)12-7/h4-5,7H,2-3,6H2,1H3,(H2,11,12)/t7-/m0/s1

InChI Key

JIIBOYBTIWHZFJ-ZETCQYMHSA-N

Isomeric SMILES

CCC[C@H]1COC2=C(C(=N1)N)SC=C2

Canonical SMILES

CCCC1COC2=C(C(=N1)N)SC=C2

Origin of Product

United States

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